5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a phenyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the aryl groups and the pyrazole ring. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other molecular pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a pyrazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTUBBDWYWRICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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